1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of benzene, where a chlorine atom is substituted at the para position and a nitroprop-1-enyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Vorbereitungsmethoden
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE can be synthesized through several methods. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with nitroethane in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity .
Analyse Chemischer Reaktionen
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium ethoxide, and various nucleophiles. Major products formed from these reactions include amines, phenols, and other substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in substitution reactions, altering the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE can be compared with other similar compounds, such as:
1-Phenyl-2-nitropropene: Similar structure but lacks the chlorine atom.
4-Chloro-2-nitropropene: Similar structure but with different substitution patterns on the benzene ring.
4-Nitro-1-chlorobenzene: Lacks the prop-1-enyl group but has similar functional groups.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications.
Eigenschaften
Molekularformel |
C9H8ClNO2 |
---|---|
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
1-chloro-4-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8ClNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3 |
InChI-Schlüssel |
ABSQKQKOEFDZTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.